Cas no 1286898-52-9 (Methyl 3-[(2-chlorobenzyl)oxy]benzoate)

Methyl 3-[(2-chlorobenzyl)oxy]benzoate structure
1286898-52-9 structure
商品名:Methyl 3-[(2-chlorobenzyl)oxy]benzoate
CAS番号:1286898-52-9
MF:C15H13ClO3
メガワット:276.7149
CID:5095120

Methyl 3-[(2-chlorobenzyl)oxy]benzoate 化学的及び物理的性質

名前と識別子

    • 3-(2-Chloro-benzyloxy)-benzoic acid methyl ester
    • methyl 3-[(2-chlorobenzyl)oxy]benzoate
    • methyl 3-[(2-chlorophenyl)methoxy]benzoate
    • Methyl 3-((2-chlorobenzyl)oxy)benzoate
    • starbld0012733
    • Methyl 3-[(2-chlorobenzyl)oxy]benzoate
    • インチ: 1S/C15H13ClO3/c1-18-15(17)11-6-4-7-13(9-11)19-10-12-5-2-3-8-14(12)16/h2-9H,10H2,1H3
    • InChIKey: JYAOGRKPLPMRSK-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C([H])C([H])=C([H])C([H])=C1C([H])([H])OC1=C([H])C([H])=C([H])C(C(=O)OC([H])([H])[H])=C1[H]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 295
  • トポロジー分子極性表面積: 35.5
  • 疎水性パラメータ計算基準値(XlogP): 3.9

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ふってん: 392.2±22.0 °C at 760 mmHg
  • フラッシュポイント: 155.5±21.3 °C
  • じょうきあつ: 0.0±0.9 mmHg at 25°C

Methyl 3-[(2-chlorobenzyl)oxy]benzoate セキュリティ情報

Methyl 3-[(2-chlorobenzyl)oxy]benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
BA04167-10g
methyl 3-[(2-chlorobenzyl)oxy]benzoate
1286898-52-9 >95%
10g
$884.00 2024-04-20
A2B Chem LLC
BA04167-500mg
methyl 3-[(2-chlorobenzyl)oxy]benzoate
1286898-52-9 >95%
500mg
$384.00 2024-04-20
A2B Chem LLC
BA04167-5g
methyl 3-[(2-chlorobenzyl)oxy]benzoate
1286898-52-9 >95%
5g
$620.00 2024-04-20
A2B Chem LLC
BA04167-1g
methyl 3-[(2-chlorobenzyl)oxy]benzoate
1286898-52-9 >95%
1g
$405.00 2024-04-20

Methyl 3-[(2-chlorobenzyl)oxy]benzoate 関連文献

Methyl 3-[(2-chlorobenzyl)oxy]benzoateに関する追加情報

Comprehensive Overview of Methyl 3-[(2-chlorobenzyl)oxy]benzoate (CAS No. 1286898-52-9): Properties, Applications, and Industry Insights

Methyl 3-[(2-chlorobenzyl)oxy]benzoate (CAS 1286898-52-9) is a specialized organic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. This ester derivative, characterized by a chlorobenzyl ether linkage and a methyl benzoate moiety, serves as a versatile intermediate in synthetic chemistry. Its molecular formula C15H13ClO3 and precise architecture enable selective reactivity, making it valuable for designing bioactive molecules. Recent studies highlight its potential in modulating enzyme activity, aligning with the growing demand for targeted drug discovery and sustainable crop protection solutions.

The compound's synthesis route typically involves Williamson ether synthesis between 3-hydroxybenzoic acid derivatives and 2-chlorobenzyl halides, followed by esterification. Researchers emphasize its structural tunability—a key advantage when developing SAR (Structure-Activity Relationship) libraries. With the pharmaceutical industry's shift toward fragment-based drug design, Methyl 3-[(2-chlorobenzyl)oxy]benzoate offers a privileged scaffold for optimizing pharmacokinetic properties. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), a critical parameter for regulatory compliance in API manufacturing.

In agrochemical applications, this compound's chlorinated aromatic system demonstrates promising interactions with plant metabolic pathways. As the agricultural sector seeks low-residue pesticides, derivatives of 1286898-52-9 are being evaluated for their environmental persistence and biodegradability profiles. The European Chemicals Agency (ECHA) database notes its use in proprietary formulations, though full toxicological data remains under investigation—a reflection of the industry's heightened focus on green chemistry principles.

Market trends reveal increasing patent filings incorporating Methyl 3-[(2-chlorobenzyl)oxy]benzoate scaffolds, particularly in kinase inhibitor development for oncology. Its logP value (~3.2) suggests favorable membrane permeability, addressing a common challenge in CNS drug delivery. Supply chain analysts note stable production among specialty chemical manufacturers in Asia and Europe, with pricing influenced by chlorobenzyl chloride feedstock availability. Proper storage recommendations include inert atmospheres below 4°C to preserve its hydrolytic stability.

Ongoing research explores the compound's utility in photoaffinity labeling and proteolysis-targeting chimeras (PROTACs), cutting-edge areas in chemical biology. Regulatory documentation emphasizes compliance with REACH and FDA GMP standards when used in drug development pipelines. As computational tools like molecular docking accelerate compound screening, 1286898-52-9 continues to attract attention for its balanced lipophilicity and hydrogen bonding capacity—properties essential for modern rational drug design methodologies.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量